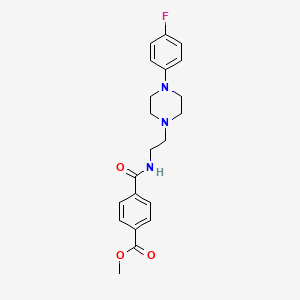

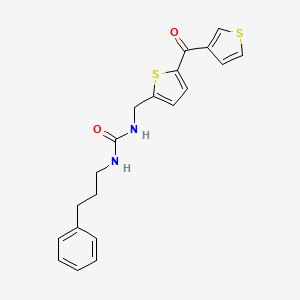

Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is a compound that falls within the class of piperazine derivatives. Piperazines are a group of organic compounds that have diverse pharmacological properties and are often explored for their potential therapeutic applications. The compound is structurally related to various piperazine derivatives that have been synthesized and studied for their biological activities, such as potential treatments for schistosomiasis, Alzheimer's disease, and bacterial infections .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine or its substituted forms with various reagents to introduce different functional groups. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, the synthesis of benzamides with piperazine moieties involves the reaction of substituted piperazines with furoyl or other acyl groups . These methods provide a basis for the synthesis of this compound, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals that the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings are approximately 30 degrees . This information is valuable for understanding the conformational preferences of the piperazine ring in this compound and how it might influence the compound's biological activity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. The reactivity of the piperazine ring itself can be influenced by the substituents attached to it. For instance, the presence of electron-withdrawing or electron-donating groups can affect the nucleophilicity of the nitrogen atoms in the piperazine ring, potentially leading to different reaction pathways . However, the specific chemical reactions that this compound might undergo are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal structure and conformation of the piperazine ring can affect the compound's packing in the solid state and, consequently, its melting point . The presence of functional groups like carbamoyl and benzoate esters can also impact the solubility of the compound in different solvents. While the specific properties of this compound are not provided, insights can be drawn from related compounds studied in the papers .

Scientific Research Applications

Crystal Structure and Conformation

Research on compounds structurally related to Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate often focuses on their crystal structures to understand conformational preferences and potential interactions in solid states. For example, studies on similar compounds reveal that the piperazine ring often adopts a chair conformation, which could influence molecular recognition and binding properties in biological systems (Faizi, Ahmad, & Golenya, 2016). Similarly, the synthesis and structural elucidation of related flunarizine derivatives provide insights into their stereochemistry and potential interactions (Shakhmaev, Sunagatullina, & Zorin, 2016).

Biological Evaluation of Derivatives

Derivatives of this compound have been evaluated for various biological activities, such as herbicidal and plant growth regulatory properties. A study on 1-methyl and acetyl-4-substituted piperazines highlights their potential as new chemical families of herbicides and cytokinin mimics, suggesting avenues for agricultural applications (Stoilkova, Yonova, & Ananieva, 2014).

Luminescent Properties

The luminescent properties of naphthalimide derivatives with piperazine substituents, which are structurally related to this compound, have been explored for potential applications in fluorescent probes and materials science. Such studies reveal how the fluorescent quantum yields and photo-induced electron transfer processes can be modulated through structural modifications, offering insights for the design of optical materials and sensors (Gan, Chen, Chang, & Tian, 2003).

X-ray Crystallographic Studies

X-ray crystallographic studies on related compounds provide valuable information on molecular geometry and electronic structure, which are crucial for understanding the chemical and physical properties of these molecules. Such studies can inform the design of new materials and drugs by elucidating the structural basis for their properties and activities (Little, Jenkins, & Vaughan, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c1-28-21(27)17-4-2-16(3-5-17)20(26)23-10-11-24-12-14-25(15-13-24)19-8-6-18(22)7-9-19/h2-9H,10-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXSLMOQZXLPID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)

![Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B2547807.png)

![4-pentoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547808.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547812.png)

![N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2547816.png)

![methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2547820.png)

![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)